

# Application Note: Structural Confirmation of Trazodone-4,4'-Dimer via NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Trazodone is a widely prescribed antidepressant medication. During its synthesis and storage, various related substances and degradation products can emerge, one of which is the **Trazodone-4,4'-Dimer**. The precise identification and structural confirmation of such impurities are paramount for ensuring the quality, safety, and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including drug impurities. This application note provides a detailed protocol for the structural confirmation of the **Trazodone-4,4'-Dimer** using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques.

## **Molecular Structure**

The structure of the **Trazodone-4,4'-Dimer**, chemically named 2,2'-(((ethane-1,1-diylbis(3-chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one), is presented below:

#### Trazodone-4,4'-Dimer

Molecular Formula: C40H46Cl2N10O2

• Molecular Weight: 769.77 g/mol



# **Quantitative NMR Data**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for the **Trazodone-4,4'-Dimer**, isolated as a major photolytic degradation product (DP-10) of Trazodone.[4] Data was acquired in DMSO-d<sub>6</sub> at 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.

Table 1: 1H NMR Data for Trazodone-4,4'-Dimer

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	1.57	d	7.2	3H	СН₃
2	1.93	р	6.8	4H	-CH <sub>2</sub> - (propyl)
3	2.53	t	6.8	4H	N-CH <sub>2</sub> - (propyl)
4	3.12	t	4.8	8H	Piperazine CH <sub>2</sub>
5	3.84	t	6.8	4H	N-CH <sub>2</sub> - (propyl)
6	4.27	q	7.2	1H	Ar-CH-Ar
7	6.85	t	7.6	2H	Aromatic CH
8	6.95	d	8.0	2H	Aromatic CH
9	7.12	t	8.0	2H	Aromatic CH
10	7.20	S	-	2H	Aromatic CH
11	7.27	d	8.0	2H	Aromatic CH
12	7.64	d	7.2	2H	Aromatic CH
13	7.95	d	6.8	2H	Aromatic CH

Table 2: 13C NMR Data for Trazodone-4,4'-Dimer



Signal	Chemical Shift (δ, ppm)	Assignment	
1	22.5	CH₃	
2	25.9	-CH <sub>2</sub> - (propyl)	
3	38.4	Ar-CH-Ar	
4	48.5	Piperazine CH₂	
5	52.8	Piperazine CH₂	
6	56.7	N-CH <sub>2</sub> - (propyl)	
7	111.8	Aromatic CH	
8	115.4	Aromatic CH	
9	116.1	Aromatic CH	
10	118.9	Aromatic CH	
11	122.9	Aromatic CH	
12	126.5	Aromatic C	
13	130.3	Aromatic CH	
14	132.8	Aromatic C	
15	141.2	Aromatic C	
16	143.9	Aromatic C	
17	150.9	Aromatic C	
18	154.2	C=O	

# **Experimental Protocols Sample Preparation**

- Accurately weigh approximately 5-10 mg of the isolated Trazodone-4,4'-Dimer.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).



- Ensure complete dissolution by gentle vortexing or sonication.
- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm), if required.

## **NMR Data Acquisition**

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Solvent: DMSO-d6
- Temperature: 298 K
- Spectral Width: 16 ppm (centered around 6 ppm)
- Acquisition Time: ~2-3 seconds
- · Relaxation Delay: 2 seconds
- Number of Scans: 16-64 (depending on sample concentration)
- · Data Points: 64k

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K



Spectral Width: 240 ppm (centered around 120 ppm)

Acquisition Time: ~1-2 seconds

· Relaxation Delay: 2 seconds

Number of Scans: 1024-4096 (or more, as <sup>13</sup>C is less sensitive)

Data Points: 64k

2D NMR Acquisition (for further structural confirmation):

- COSY (Correlation Spectroscopy): To identify <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond <sup>1</sup>H-<sup>13</sup>C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) <sup>1</sup>H-<sup>13</sup>C correlations, crucial for connecting molecular fragments.

## **Data Processing and Analysis**

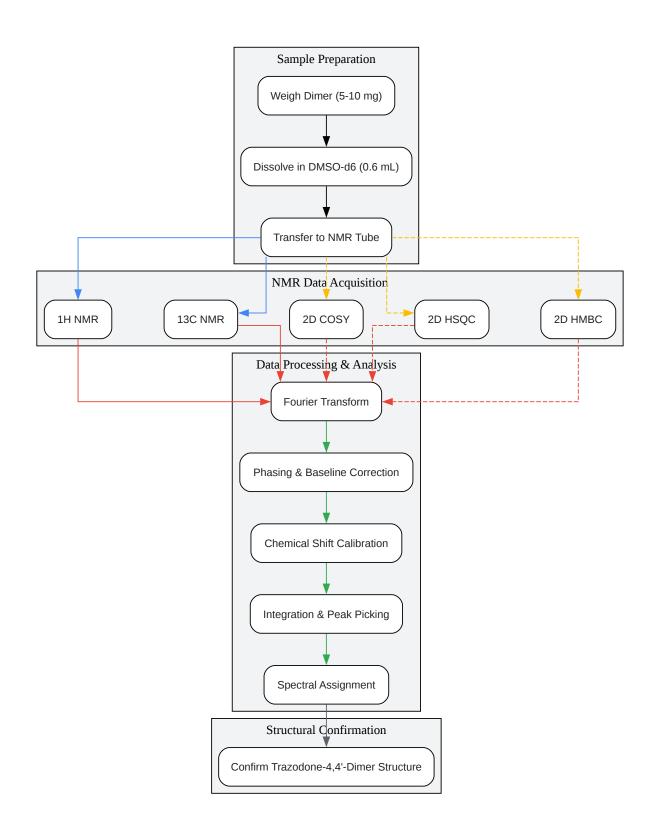
- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra manually.
- · Perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (DMSO-d<sub>6</sub> at  $\delta$  2.50 ppm for  $^{1}$ H and  $\delta$  39.52 ppm for  $^{13}$ C) or TMS.
- Integrate the signals in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the Trazodone-4,4'-Dimer structure.
- Analyze 2D NMR spectra to confirm connectivity between different parts of the molecule.



# **Workflow and Visualization**

The following diagrams illustrate the logical workflow for the structural confirmation of the **Trazodone-4,4'-Dimer**.





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Caption: Experimental workflow for NMR-based structural confirmation.



### Conclusion

NMR spectroscopy provides a robust and definitive method for the structural confirmation of the **Trazodone-4,4'-Dimer**. By employing a combination of 1D and 2D NMR experiments, researchers and drug development professionals can unequivocally identify and characterize this and other related impurities, ensuring the quality and safety of trazodone active pharmaceutical ingredients and formulated products. The detailed protocols and data presented in this application note serve as a comprehensive guide for this analytical procedure.

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